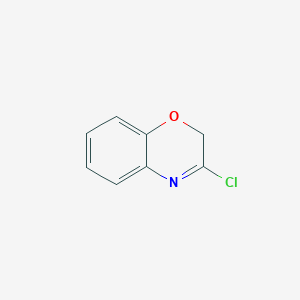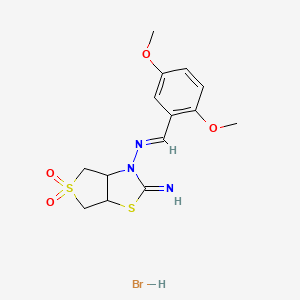
C14H18BrN3O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H18BrN3O4S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H18BrN3O4S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of bromine atoms via halogenation reactions.
Step 3: Incorporation of sulfur atoms through thiolation reactions.
Step 4: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. Key considerations include reaction temperature, pressure, and the use of automated systems to monitor and control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
C14H18BrN3O4S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
C14H18BrN3O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C14H18BrN3O4S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of certain enzymes.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
C14H18BrN3O4S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C14H18ClN3O4S2: A chlorinated analog with different reactivity and biological activity.
C14H18IN3O4S2: An iodinated analog with distinct chemical properties.
C14H18F3N3O4S2: A fluorinated analog with unique pharmacological effects.
Properties
Molecular Formula |
C14H18BrN3O4S2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C14H17N3O4S2.BrH/c1-20-10-3-4-12(21-2)9(5-10)6-16-17-11-7-23(18,19)8-13(11)22-14(17)15;/h3-6,11,13,15H,7-8H2,1-2H3;1H/b15-14?,16-6+; |
InChI Key |
PGZIPPIQGJJBFJ-MCUBWKELSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C3CS(=O)(=O)CC3SC2=N.Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C3CS(=O)(=O)CC3SC2=N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


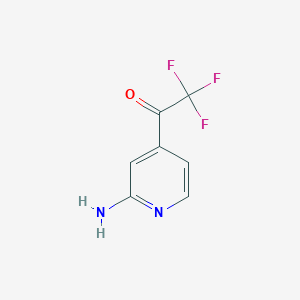

![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
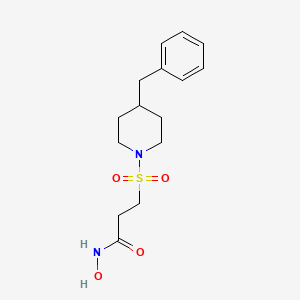
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
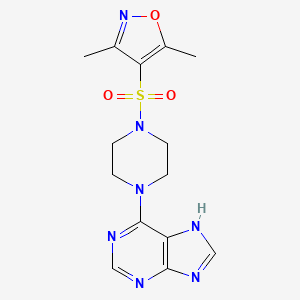
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
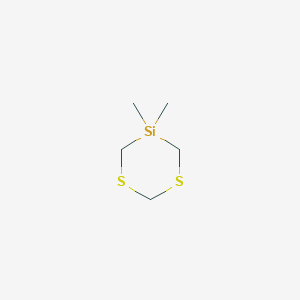
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
